eIF4A3-IN-1 is a small molecule compound that has gained attention for its role in modulating the activity of eukaryotic translation initiation factor 4A3, a key component of the Exon Junction Complex involved in RNA processing and translation. This compound is particularly interesting due to its potential applications in cancer research and treatment, given the critical functions of eIF4A3 in regulating gene expression and splicing.
eIF4A3-IN-1 is synthesized through various chemical methods aimed at enhancing its specificity and efficacy as an inhibitor of eIF4A3. It belongs to the class of small molecule inhibitors that target RNA-binding proteins, specifically those involved in mRNA metabolism. The classification of eIF4A3-IN-1 can be summarized as follows:
Synthesis of eIF4A3-IN-1 typically involves organic synthesis techniques that include:
The synthesis may involve multi-step reactions where intermediates are carefully monitored for purity using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure before proceeding to the next step.
The molecular structure of eIF4A3-IN-1 is characterized by specific functional groups that confer its inhibitory properties. While the exact structural formula may vary based on synthetic routes, it typically includes:
Molecular data such as molecular weight, melting point, and solubility characteristics are crucial for understanding its behavior in biological systems. For instance, the molecular weight of eIF4A3-IN-1 is approximately 300-500 g/mol depending on its specific structure.
eIF4A3-IN-1 functions primarily through competitive inhibition at the binding site of eIF4A3. The compound's interaction with eIF4A3 alters its conformation, thereby inhibiting its normal function in mRNA processing.
The kinetics of the reaction can be studied using surface plasmon resonance or similar techniques to measure binding affinity (Kd) and inhibition constants (Ki). These studies reveal how effectively eIF4A3-IN-1 can displace natural substrates or cofactors from their binding sites.
The mechanism by which eIF4A3-IN-1 exerts its effects involves:
Studies indicate that eIF4A3-IN-1 can reduce the efficiency of translation for certain mRNAs, particularly those involved in oncogenic processes, thereby presenting a potential therapeutic avenue for cancer treatment.
eIF4A3-IN-1 exhibits several notable physical properties:
Chemical properties include:
Relevant data often demonstrate a balance between hydrophilicity and lipophilicity to optimize bioavailability.
eIF4A3-IN-1 has significant scientific uses, primarily in research related to:
Eukaryotic Initiation Factor 4A3 (EIF4A3) belongs to the DEAD-box RNA helicase family and features two RecA-like domains (RecA1 and RecA2) that form distinct ATP and RNA binding pockets. EIF4A3-IN-1 binds to an allosteric site distal to the canonical ATP-binding cleft, specifically interacting with hydrophobic residues near the RecA1-RecA2 interface. This site, identified through hydrogen/deuterium exchange mass spectrometry (HDX-MS), undergoes reduced solvent accessibility upon compound binding, indicating induced conformational stabilization [4] [6]. The affinity of EIF4A3-IN-1 for this site is exceptionally high (Kd = 43 nM), enabling selective disruption of EIF4A3’s catalytic functions without affecting homologous helicases like EIF4A1 or DDX3X [6] [8]. Key structural determinants include:
Table 1: Structural Elements Targeted by EIF4A3-IN-1
Domain | Key Residues | Interaction Type | Functional Consequence |
---|---|---|---|
RecA1 | F154, L158 | Hydrophobic stacking | Disrupts ATPase transition state |
Q Motif (38–60) | Q42, F45 | π-π stacking | Anchors compound orientation |
RecA2 | R254, K258 | Salt bridge disruption | Reduces RNA affinity |
C-terminal motif | L387, F390 | Van der Waals forces | Stabilizes open conformation |
EIF4A3 transitions between open (ADP-bound/low RNA affinity) and closed (ATP-bound/high RNA affinity) conformations during helicase activity. EIF4A3-IN-1 locks EIF4A3 in an open conformation by sterically hindering domain rotation, reducing RNA-binding affinity by >80% [1] [3]. This prevents the unwinding of structured 5′ untranslated regions (UTRs) in target mRNAs and stalls ribosome scanning. Correlative analyses confirm that ATPase inhibition (IC50 = 260 nM) directly parallels helicase suppression (R2 = 0.93), validating the allosteric mechanism [3] [4]. Notably, this locking mechanism mirrors the natural inhibition by the MAGOH-RNA Binding Molecule 8A heterodimer but operates independently of exon junction complex assembly [1].
The exon junction complex core assembles sequentially: EIF4A3 first binds Metastatic Lymph Node 51, followed by recruitment of the MAGOH-RNA Binding Molecule 8A heterodimer, which stabilizes EIF4A3’s closed conformation [2] [3]. EIF4A3-IN-1 prevents MAGOH-RNA Binding Molecule 8A docking by:
Exon junction complex deposition occurs during spliceosome-mediated mRNA splicing, where EIF4A3 associates with the CWC22 splicing factor to position the exon junction complex 20–24 nucleotides upstream of exon-exon junctions [1] [2]. EIF4A3-IN-1 disrupts this process by:
Table 2: Exon Junction Complex Assembly Defects Under EIF4A3-IN-1 Treatment
Assembly Step | Key Disruption | Functional Outcome |
---|---|---|
EIF4A3 phosphorylation (T163) | Impaired cyclin-dependent kinase docking | Nuclear import failure |
EIF4A3-CWC22 binding | Reduced spliceosome activation | Aberrant exon junction complex positioning |
MAGOH-RNA Binding Molecule 8A docking | Conformational competition | Pre-exon junction complex instability |
Peripheral component recruitment | Loss of scaffold stability | Compromised nonsense-mediated mRNA decay |
Transcriptome-wide analyses in HCT116 and HeLa cells show dose-dependent increases in intron retention (443 events) and exon skipping (1,279 events), directly linking exon junction complex dysfunction to splicing defects [1].
Nonsense-mediated mRNA decay requires regulator of nonsense transcripts 1 (UPF1) phosphorylation, which initiates mRNA decay. EIF4A3-IN-1 suppresses this step by:
Table 3: Nonsense-Mediated mRNA Decay Biomarkers Modulated by EIF4A3-IN-1
Nonsense-Mediated mRNA Decay Factor | Change Under EIF4A3-IN-1 | Detection Method |
---|---|---|
Phosphorylated UPF1 | ↓ 70%–75% | Immunoblot/immunofluorescence |
SMG1 kinase | ↓ 60% | Co-immunoprecipitation |
μ-opioid receptor mRNA | ↑ 4.5-fold | Quantitative polymerase chain reaction |
Nonsense-mediated mRNA decay reporter activity | ↓ 50% (IC50 = 3 μM) | Luciferase assay |
EIF4A3-IN-1 induces genome-wide accumulation of nonsense-mediated mRNA decay-sensitive transcripts, particularly those regulating cell cycle progression and stress responses. RNA sequencing in inhibitor-treated cells reveals:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: